molecular formula C8H10N2O4 B2701124 3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 1342233-62-8

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2701124
CAS No.: 1342233-62-8
M. Wt: 198.178
InChI Key: NSPIYXMTLICLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O4 and a molecular weight of 198.17 g/mol . This compound is characterized by a pyrazine ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 3-(2-methoxyethoxy)pyrazine-2-methanol.

Scientific Research Applications

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

    3-(2-Hydroxyethoxy)pyrazine-2-carboxylic acid: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.

Uniqueness

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-4-5-14-7-6(8(11)12)9-2-3-10-7/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIYXMTLICLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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